molecular formula C10H12ClN3S B2610951 N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride CAS No. 2126160-26-5

N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride

Cat. No.: B2610951
CAS No.: 2126160-26-5
M. Wt: 241.74
InChI Key: ZAPKGBXIUCERNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H12ClN3S and a molecular weight of 241.74 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride typically involves the reaction of 4-methylthiazole with benzene-1,3-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the thiazole ring or the benzene ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or thiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzene or thiazole rings.

Scientific Research Applications

N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride is unique due to its specific combination of a thiazole ring and a benzene diamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.ClH/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9;/h2-6H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPKGBXIUCERNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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